molecular formula C4H5N3 B029847 2-Aminopyrazine CAS No. 5049-61-6

2-Aminopyrazine

Cat. No.: B029847
CAS No.: 5049-61-6
M. Wt: 95.10 g/mol
InChI Key: XFTQRUTUGRCSGO-UHFFFAOYSA-N
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Description

2-Aminopyrazine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at the 1,4-positions) substituted with an amino group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical synthesis, and materials science. Its amphiphilic nature allows it to act as a ligand in metal complexes while also participating in diverse organic reactions, such as halogenation and amidation .

Preparation Methods

Halogen Displacement Method

Historical Development and Reaction Mechanism

The halogen displacement method, first patented in 1946 (US2396067A), involves reacting 2-chloropyrazine or 2-bromopyrazine with anhydrous ammonia in an alcoholic solvent under elevated temperatures (150–200°C) . The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where ammonia acts as the nucleophile, displacing the halogen atom.

Key Reaction Conditions:

  • Solvent: Anhydrous ethanol or methanol to prevent side reactions.

  • Temperature: 150–200°C, typically achieved in an autoclave.

  • Molar Ratio: Excess ammonia (2.5:1 molar ratio relative to halopyrazine) to drive the reaction to completion.

A representative procedure from US2396067A reports a 57% yield of this compound after recrystallization from benzene . The product purity was confirmed via melting point (110–115°C) and elemental analysis.

Limitations:

  • Requires high-pressure equipment due to the use of autoclaves.

  • Side products include resinous byproducts, necessitating chromatographic purification.

  • Limited scalability due to the high cost of 2-halopyrazine precursors.

Cyano Group Hydrolysis and Rearrangement

Modern One-Pot Synthesis

A 2016 Chinese patent (CN105622526A) introduced a scalable one-pot method starting from 2-cyanopyrazine . The process involves sequential hydrolysis, Hofmann rearrangement, and bromination:

  • Hydrolysis: 2-Cyanopyrazine is treated with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) at 50–60°C to form an intermediate isocyanate.

  • Rearrangement: The isocyanate undergoes Hofmann rearrangement in situ to yield this compound.

  • Bromination: Subsequent reaction with bromine in dichloromethane produces 2-amino-3,5-dibromopyrazine, a versatile intermediate for further derivatization.

Optimized Parameters:

  • Reagent Ratios: 1:1.05 molar ratio of 2-cyanopyrazine to NaClO.

  • Solvent: Aqueous NaOH (20% w/v) for hydrolysis; dichloromethane for bromination.

  • Yield: 82.6% for this compound and 77.8% for 2-amino-3,5-dibromopyrazine .

Advantages:

  • Avoids hazardous halogenated starting materials.

  • One-pot protocol reduces purification steps.

  • High yields (>80%) make it industrially viable.

Comparative Analysis of Methods

The table below summarizes the critical differences between the two methods:

ParameterHalogen Displacement Cyano Hydrolysis
Starting Material 2-Chloropyrazine2-Cyanopyrazine
Reagents Anhydrous NH₃, ethanolNaClO, NaOH, Br₂
Temperature 150–200°C50–60°C (hydrolysis)
Yield 57%82.6%
Purification Recrystallization (benzene)Filtration, solvent extraction
Environmental Impact High (halogenated waste)Moderate (aqueous waste)

Mechanistic Insights and Side Reactions

Competing Pathways in Halogen Displacement

Under suboptimal conditions (e.g., moisture presence), 2-chloropyrazine may hydrolyze to pyrazin-2-ol, reducing the yield of this compound. Additionally, over-ammoniation can lead to diamination byproducts, though these are minimized using ethanol as a solvent .

Role of Solvent in Cyano Hydrolysis

Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance the Hofmann rearrangement by stabilizing the isocyanate intermediate. Conversely, protic solvents (e.g., water) slow the reaction due to hydrogen bonding with the nucleophile .

Industrial Applications and Scalability

The cyano hydrolysis method has gained traction in pharmaceutical manufacturing due to its compatibility with continuous-flow reactors. For example, 2-amino-5-bromo-3-morpholinopyrazine—a key intermediate in kinase inhibitors—is synthesized via this route with >85% yield . In contrast, the halogen displacement method remains niche, primarily used for small-scale synthesis of specialty chemicals.

Chemical Reactions Analysis

2-Aminopyrazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrazine-2-carboxylic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can lead to the formation of this compound derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, chlorination of this compound can yield 2-chloropyrazine .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorinating agents, ammonia.

Major Products:

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: this compound derivatives.

    Substitution: 2-Chloropyrazine.

Scientific Research Applications

Medicinal Chemistry

1. Antiparasitic Activity

One of the most notable applications of 2-aminopyrazine is its role in developing new treatments for human African trypanosomiasis (HAT). A focused screening of 5,500 compounds identified several 2-aminopyrazines as promising leads against Trypanosoma brucei, the causative agent of HAT. These compounds demonstrated effective inhibition of the parasite's viability and proliferation in both in vitro and in vivo models. The study emphasized the need for further exploration to validate these compounds as potential therapies for HAT .

2. Cancer Research

This compound derivatives have also been explored as inhibitors of the mitotic kinase Nek2, which is implicated in various cancers. A systematic study revealed that certain aminopyrazine compounds bind to an unusual inactive conformation of Nek2, showcasing their potential as selective inhibitors. The research highlighted the structural features necessary for effective binding and suggested that targeting Nek2 could lead to new anticancer therapies .

Coordination Chemistry

1. Coordination Polymers

Recent studies have synthesized coordination polymers using this compound as a ligand. For instance, complexes involving phthalic acid and this compound were characterized through X-ray diffraction and thermal analysis. These studies revealed that this compound acts as a bridging ligand, forming one-dimensional chain structures stabilized by hydrogen bonding and non-covalent interactions. The interaction energies were calculated using Density Functional Theory (DFT), indicating the compound's importance in constructing stable coordination frameworks .

2. Catalysis

In organic synthesis, this compound has been utilized in catalytic processes. For example, it was involved in reactions with bis(2-chloro-1,8-naphthyridine-7-yl)amine under specific conditions to produce valuable intermediates. These findings underline the utility of this compound in facilitating chemical transformations efficiently .

Case Studies

Study Application Findings
Antiparasitic ActivityIdentified as a lead compound against T. brucei; requires further validation for HAT treatment.
Cancer ResearchRevealed binding characteristics of aminopyrazines to Nek2; potential for anticancer drug development.
Coordination ChemistryFormation of stable coordination polymers; characterized by X-ray diffraction and DFT calculations.
CatalysisEffective in catalytic reactions producing valuable organic intermediates.

Comparison with Similar Compounds

Structural and Electronic Properties

2-Aminopyrazine is structurally related to other diazines (pyridazine and pyrimidine) and substituted pyrazine derivatives. Key distinctions include:

Property This compound Pyrazine 2-Aminopyridine 2-Aminopyrimidine
Nitrogen Positions 1,4 with 2-amino substituent 1,4 (no substituent) 1,2 with 2-amino substituent 1,3 with 2-amino substituent
Basicity (pKa) ~3.5 (amino group) ~0.6 (weak base) ~6.7 (amino group) ~3.8 (amino group)
Electron Density Enhanced by amino group Uniform π-electron density Electron-rich at amino site Moderately electron-deficient
Hydrogen Bonding Strong donor (N–H) Weak Moderate Moderate
  • Electronic Effects: The amino group in this compound increases electron density at the pyrazine ring, enhancing its nucleophilicity compared to pyrazine. However, it remains less basic than 2-aminopyridine due to the electron-withdrawing effect of the second nitrogen in the ring .

Coordination Chemistry

This compound acts as a versatile ligand in metal complexes, differing from pyrazine and 4,4'-bipyridine in its coordination behavior:

  • Bridging Ability: In dinuclear cobalt(II) complexes (e.g., [Co₂(H₂O)₄(dipic)₂(µ-apyz)]), this compound bridges two metal centers via its pyrazine nitrogen, similar to pyrazine. However, the amino group introduces additional hydrogen bonds (N–H∙∙∙O), forming 3D networks absent in pyrazine-based complexes .
  • For example, in Cu(I) coordination polymers ([Cu₂I₂(this compound)]ₙ), the amino group facilitates hydrogen bonding without distorting the Cu₂I₂ chain structure .

Comparison of Ligand Performance :

Ligand Coordination Mode Hydrogen Bonding Application
This compound Bridging (N-donor) Strong (N–H∙∙∙O/N) Luminescent materials
Pyrazine Bridging (N-donor) Weak Magnetic frameworks
4,4'-Bipyridine Linear bridging (N-donor) None Porous MOFs

Tautomeric Behavior

In Schiff base formation, this compound derivatives favor the enol-imine tautomer in weakly polar solvents (e.g., CDCl₃), unlike 2-aminopyridine, which exhibits keto-amine dominance. This behavior is critical in designing photoresponsive materials .

Biological Activity

2-Aminopyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring with an amino group at the second position. Its chemical formula is C4_4H6_6N4_4, and it exhibits properties typical of nitrogen-containing heterocycles, which contribute to its biological reactivity.

1. Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study identified several derivatives that inhibit the mitotic kinase Nek2, which is implicated in tumor proliferation. The binding affinity of these compounds was evaluated, revealing that specific modifications enhance their inhibitory effects on Nek2 activity.

CompoundIC50_{50} (µM)Target
This compound Derivative 15.4Nek2
This compound Derivative 23.2Nek2

Depletion of Nek2 through RNA interference in cancer cell lines led to reduced tumor size and inhibited cell migration, highlighting the potential of targeting this kinase for cancer therapy .

2. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies indicated that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli16
S. aureus8

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In models of neurodegenerative diseases, such as Alzheimer’s, it was found to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways.

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control1005
This compound (10 µM)8515

The compound upregulated anti-apoptotic proteins while downregulating pro-apoptotic factors, indicating a protective mechanism .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound binds to inactive conformations of kinases such as Nek2, disrupting their function and leading to antiproliferative effects in cancer cells .
  • Antioxidant Properties : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .
  • Enzyme Inhibition : It demonstrates inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for treating Alzheimer’s disease .

Case Studies

  • Cancer Treatment : A focused screening of over 5,500 compounds identified several aminopyrazines with potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds showed improved cytotoxicity against mammalian cell lines while maintaining selectivity towards parasitic cells .
  • Neuroprotection : In a study involving PC12 cells exposed to neurotoxic agents, treatment with this compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .

Properties

IUPAC Name

pyrazin-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQRUTUGRCSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80198510
Record name 2-Aminopyrazine
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Molecular Weight

95.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5049-61-6
Record name Aminopyrazine
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Record name 2-Aminopyrazine
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Record name Pyrazinamine
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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